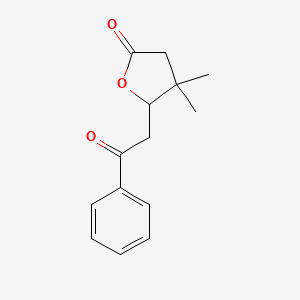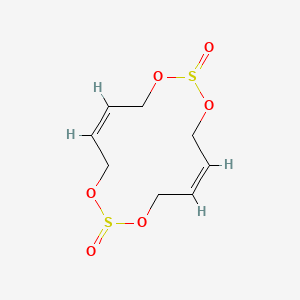
2-Butynylene sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butynylene sulfite is an organosulfur compound with a unique structure that includes both a sulfite group and a butynylene group
Méthodes De Préparation
The synthesis of 2-Butynylene sulfite typically involves the reaction of butynylene compounds with sulfite reagents. One common method is the reaction of butynylene glycol with sulfur trioxide or sulfur dioxide in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2-Butynylene sulfite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates or sulfates, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfite group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfite group with other functional groups, such as halides or alkoxides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halide salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Butynylene sulfite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfite esters and sulfonates.
Biology: This compound can be used to study the effects of sulfite groups on biological molecules and pathways.
Medicine: Research is ongoing into the potential use of this compound in drug development, particularly for its ability to modify proteins and other biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-Butynylene sulfite involves its ability to interact with various molecular targets through its sulfite group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The butynylene group can also participate in reactions, adding further complexity to the compound’s interactions.
Comparaison Avec Des Composés Similaires
2-Butynylene sulfite can be compared with other sulfite-containing compounds, such as:
Sodium sulfite: A simple inorganic sulfite used in various industrial applications.
Dimethyl sulfite: An organic sulfite used as a reagent in organic synthesis.
Butynylene glycol: A related compound that lacks the sulfite group but shares the butynylene structure
Propriétés
Numéro CAS |
74039-55-7 |
|---|---|
Formule moléculaire |
C8H12O6S2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
(5Z,12Z)-1,3,8,10-tetraoxa-2λ4,9λ4-dithiacyclotetradeca-5,12-diene 2,9-dioxide |
InChI |
InChI=1S/C8H12O6S2/c9-15-11-5-1-2-6-12-16(10)14-8-4-3-7-13-15/h1-4H,5-8H2/b2-1-,4-3- |
Clé InChI |
QNTDGNSZBZTPPR-LOKDLIDFSA-N |
SMILES isomérique |
C/1OS(=O)OC/C=C\COS(=O)OC/C=C1 |
SMILES canonique |
C1C=CCOS(=O)OCC=CCOS(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14446264.png)
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
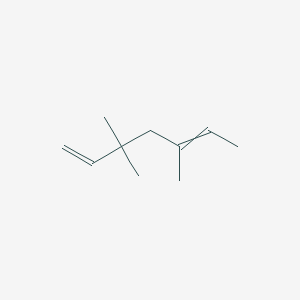
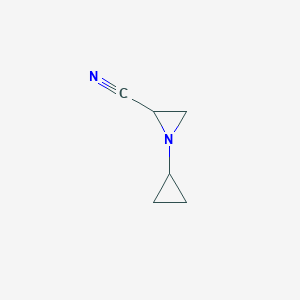

![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
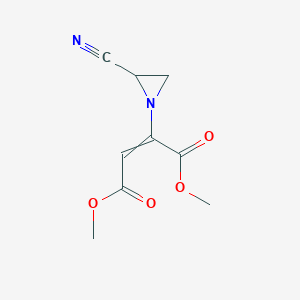

![[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)](/img/structure/B14446294.png)



